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Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), often used interchangeably with

CFSE (Carboxyfluorescein succinimidyl ester), is a highly effective and widely utilized

fluorescent dye for the long-term tracking of cells, both in vitro and in vivo. Its primary

application lies in the monitoring of cell proliferation, where it allows for the clear distinction of

successive cell generations.[1][2][3] This technical guide provides an in-depth overview of

CFDA-SE, its mechanism of action, detailed experimental protocols, and the necessary data

for its successful implementation in research settings.

Core Principles and Mechanism of Action
CFDA-SE is a cell-permeable compound that is initially colorless and non-fluorescent.[4] Its

lipophilic nature, conferred by the diacetate groups, allows it to passively diffuse across the cell

membrane into the cytoplasm.[5][6] Once inside the cell, a key transformation occurs.

Intracellular esterases, ubiquitous enzymes in viable cells, cleave the acetate groups from the

CFDA-SE molecule.[4][7][8] This enzymatic reaction yields carboxyfluorescein succinimidyl

ester (CFSE), a highly fluorescent molecule that is no longer membrane-permeable and is thus

trapped within the cell.[9][10]

The succinimidyl ester (SE) group of CFSE is an amine-reactive moiety.[5][11] It covalently

binds to primary amines on intracellular proteins, forming stable amide bonds.[4][12] This
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covalent linkage ensures that the fluorescent signal is retained within the cell for extended

periods, even through fixation with formaldehyde or glutaraldehyde.[4] The fluorescence of the

resulting CFSE-protein conjugates is bright green.

The most powerful feature of CFDA-SE for cell proliferation studies is its equal distribution

between daughter cells upon cell division. When a labeled cell divides, the total fluorescence is

halved between the two progeny.[5][11] This progressive halving of fluorescence intensity

allows for the tracking of up to eight or even ten successive cell generations by flow cytometry,

with each generation appearing as a distinct peak of lower fluorescence intensity.[2][11]

Quantitative Data Summary
For ease of reference, the key quantitative parameters for the use of CFDA-SE are

summarized in the tables below.

Parameter Value Reference

Excitation Maximum 492 nm [4][13][14]

Emission Maximum 517 nm [4][13][14]

Optimal Excitation Laser 488 nm [13]

Recommended Flow

Cytometry Filter
525/30 nm or similar [13]

Molecular Weight 557.46 g/mol [7][13]

Molecular Formula C₂₉H₁₉NO₁₁ [7][13]

Application
Recommended Final
Concentration

Reference

In Vitro Cell Proliferation

Assays
0.5 - 5 µM [11][15][16]

In Vivo Cell Tracking 2 - 10 µM [11][15]

General Cell Labeling
0.5 - 25 µM (cell type

dependent)
[9][17]
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Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay Using Flow
Cytometry
This protocol outlines the steps for labeling suspension cells with CFDA-SE to monitor their

proliferation.

Materials:

CFDA-SE

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Bovine Serum Albumin (BSA)

Complete cell culture medium (e.g., RPMI + 10% FBS)

Suspension cells of interest

Flow cytometer with a 488 nm laser

Procedure:

Preparation of CFDA-SE Stock Solution:

Dissolve CFDA-SE in anhydrous DMSO to a stock concentration of 2-5 mM. For example,

dissolve 25 mg of CFDA-SE in 8.96 mL of anhydrous DMSO for a 5 mM stock solution.[1]

[3]

Aliquot the stock solution into single-use vials and store at -20°C, protected from light and

moisture.[11][15]

Cell Preparation:

Harvest cells and wash them once with PBS.
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Resuspend the cells at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL in PBS or HBSS

containing 0.1% BSA.[11][16] Ensure a single-cell suspension.

Cell Labeling:

Prepare a 2X working solution of CFDA-SE in PBS with 0.1% BSA. The final labeling

concentration should be titrated for each cell type, but a starting range of 0.5-5 µM is

recommended.[15][16]

Add an equal volume of the 2X CFDA-SE working solution to the cell suspension.

Immediately mix gently and incubate for 5-10 minutes at 37°C, protected from light.[11][15]

Stopping the Labeling Reaction:

To quench the reaction, add 5 volumes of ice-cold complete culture medium to the labeled

cells.[9][17] The protein in the serum will react with any unbound CFDA-SE.

Incubate on ice for 5 minutes.

Washing:

Centrifuge the cells and discard the supernatant.

Wash the cells three times with complete culture medium to remove any unbound dye.[16]

Cell Culture and Analysis:

Resuspend the labeled cells in fresh, pre-warmed culture medium and culture under

desired conditions.

Harvest the cells at different time points (e.g., 0, 24, 48, 72 hours) to analyze proliferation.

Analyze the cells by flow cytometry using a 488 nm excitation laser and a 530/30 nm or

similar bandpass filter to detect the green fluorescence.[11]

Protocol 2: In Vivo Cell Tracking
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This protocol provides a general guideline for labeling cells for adoptive transfer and

subsequent tracking in vivo.

Materials:

Same as Protocol 1.

Procedure:

Preparation of CFDA-SE Stock Solution:

Follow step 1 from Protocol 1.

Cell Preparation:

Prepare a single-cell suspension of the cells to be adoptively transferred at a

concentration of 1-5 x 10⁷ cells/mL in PBS or HBSS.[17]

Cell Labeling:

Label the cells with a final CFDA-SE concentration typically in the range of 2-10 µM.[15]

Higher concentrations may be needed for long-term in vivo tracking.

Follow the incubation and quenching steps as described in Protocol 1 (steps 3 and 4).

Washing:

Wash the cells extensively (at least three times) with sterile PBS to remove any unbound

dye and serum proteins from the quenching step.

Adoptive Transfer:

Resuspend the final cell pellet in an appropriate sterile buffer for injection (e.g., sterile

PBS).

Inject the labeled cells into the recipient animal via the desired route (e.g., intravenously).

Analysis:
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At various time points post-transfer, harvest tissues or organs of interest.

Prepare single-cell suspensions from the harvested tissues.

Analyze the cell suspensions by flow cytometry to identify and quantify the CFDA-SE-

labeled cells.

Visualizations

Mechanism of CFDA-SE Action

Extracellular Space

Intracellular Space

CFDA-SE
(Non-fluorescent, Cell-permeable)

CFSE
(Fluorescent, Cell-impermeable)

Intracellular
Esterases

CFSE-Protein Adduct
(Stable, Fluorescent)

Covalent Bonding

Intracellular Proteins
(with amine groups)

Click to download full resolution via product page

Caption: Intracellular activation and covalent labeling by CFDA-SE.
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CFDA-SE Cell Proliferation Assay Workflow

Start:
Single-cell suspension
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Caption: Workflow for a typical in vitro cell proliferation assay.
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Generational Analysis by Flow Cytometry
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Caption: Principle of fluorescence dilution with cell division.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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